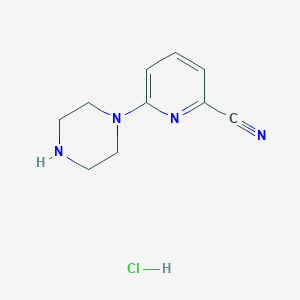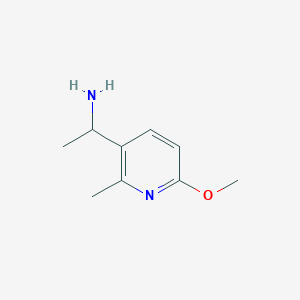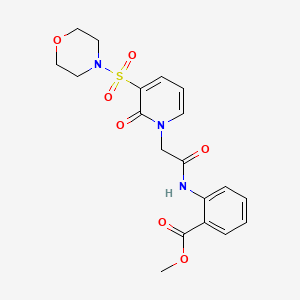
6-(Piperazin-1-yl)picolinonitrile hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 6-(Piperazin-1-yl)picolinonitrile hydrochloride involves complex chemical reactions, aiming to achieve specific molecular configurations and properties. For instance, the synthesis of 1-benzyl-4-picolinoyl-piperazine, which shares structural similarities, was achieved through specific labelling for metabolism studies, indicating a methodological approach to generating such compounds for scientific research (Zólyomi & Budai, 1981).
Molecular Structure Analysis
The molecular structure of compounds closely related to this compound, such as the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one, has been detailed through crystal structure and Hirshfeld surface analysis. This provides insights into the intricate details of molecular interactions and structural comparisons with similar compounds, highlighting the importance of molecular structure analysis in understanding the properties and potential applications of these compounds (Ullah & Stoeckli-Evans, 2021).
Chemical Reactions and Properties
Chemical reactions involving piperazine derivatives reveal various reaction pathways and properties. For example, the photochemistry of ciprofloxacin, a compound with a piperazin-1-yl group, in aqueous solutions illustrates the complex chemical reactions these compounds can undergo, such as low-efficiency substitution and decarboxylation, under different conditions (Mella, Fasani, & Albini, 2001).
Physical Properties Analysis
The physical properties of this compound and related compounds can be inferred from the luminescent properties and photo-induced electron transfer studies of naphthalimides with piperazine substituents. Such studies provide valuable information on fluorescence quantum yields and the impact of molecular structure on luminescent properties, which are crucial for understanding the physical properties of these compounds (Gan, Chen, Chang, & Tian, 2003).
Chemical Properties Analysis
The chemical properties of this compound and similar compounds can be explored through the study of their antimicrobial and anticancer activities. For instance, the synthesis and evaluation of 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives highlighted significant antimicrobial activity, demonstrating the chemical properties and potential applications of these compounds in medical research (Mehta et al., 2019).
Aplicaciones Científicas De Investigación
Luminescent Properties and Photo-induced Electron Transfer : A study by Gan, Chen, Chang, & Tian (2003) explored the luminescent properties of novel piperazine substituted naphthalimide model compounds, including a derivative related to 6-(Piperazin-1-yl)picolinonitrile hydrochloride. This research highlighted the compound's fluorescence response to pH changes and its potential as a pH probe.
Crystal Structure Analysis : The work of Ullah & Stoeckli-Evans (2021) focused on the crystal structure and Hirshfeld surface analysis of a hydrochloride salt with a piperazine component, providing insights into the molecular architecture and potential applications in material science.
Pharmacological Properties and Synthesis : Chu et al. (1991) synthesized and studied the pharmacological properties of temafloxacin hydrochloride, a compound structurally related to this compound. This study contributed to understanding the synthesis and potential medical applications of similar compounds.
Anti-HIV-1 and Antimicrobial Activity : A study by Chander et al. (2016) investigated novel derivatives of this compound for their anti-HIV-1 RT and antimicrobial activities, demonstrating the compound's potential in developing antiviral and antibacterial agents.
Neuroprotective Properties : Research by Popović et al. (2015) on arylpiperazine-based ligands, structurally related to this compound, showed neuroprotective activity and potential applications in treating neuroinflammation.
Chemical Synthesis and Characterization : Marvanová et al. (2016) synthesized new derivatives of this compound, exploring their structural properties and potential as antihypertensive agents.
Propiedades
IUPAC Name |
6-piperazin-1-ylpyridine-2-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4.ClH/c11-8-9-2-1-3-10(13-9)14-6-4-12-5-7-14;/h1-3,12H,4-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDCUNAEVMBHGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC(=N2)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2248264-11-9 |
Source


|
| Record name | 6-(piperazin-1-yl)pyridine-2-carbonitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-Dimethyl-4-(((2-methylthiazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidine](/img/structure/B2490985.png)

![1-[2-(Piperazin-1-yl)acetyl]pyrrolidin-2-one; trifluoroacetic acid](/img/structure/B2490988.png)
![N-(5-chloro-2-methoxyphenyl)-4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carboxamide](/img/structure/B2490990.png)

![3,4,5-triethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2490996.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(pyridin-3-yl)morpholino)prop-2-en-1-one](/img/structure/B2490999.png)





![2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2491007.png)